molecular formula C15H16N2O2 B5485866 4-ethoxy-3-methyl-N-3-pyridinylbenzamide

4-ethoxy-3-methyl-N-3-pyridinylbenzamide

Cat. No.: B5485866
M. Wt: 256.30 g/mol
InChI Key: NTKPTSRSPPEFBR-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methyl-N-3-pyridinylbenzamide is a substituted benzamide derivative featuring a benzene ring with ethoxy (-OCH₂CH₃) and methyl (-CH₃) groups at positions 4 and 3, respectively. The amide nitrogen is bonded to a pyridine ring at the 3-position. This structural motif is significant in medicinal chemistry, as benzamide and pyridine moieties are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

4-ethoxy-3-methyl-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-3-19-14-7-6-12(9-11(14)2)15(18)17-13-5-4-8-16-10-13/h4-10H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKPTSRSPPEFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent and Functional Group Variations

The compound’s key structural differentiators include:

  • Methyl group (3-position) : Introduces steric hindrance, which may influence binding interactions.
  • Pyridin-3-yl amide : Direct attachment of pyridine via an amide bond, enabling hydrogen bonding and π-π stacking.
Comparative Analysis Table
Compound Name Substituents/Modifications Molecular Formula Key Functional Groups Predicted logP* Applications/Notes
4-Ethoxy-3-methyl-N-3-pyridinylbenzamide 4-ethoxy, 3-methyl, pyridin-3-yl amide C₁₅H₁₆N₂O₂ Benzamide, pyridine ~2.5 (estimated) Potential kinase inhibitor (analogy)
4-Methoxy-N-pyridin-3-yl-benzamide 4-methoxy, pyridin-3-yl amide C₁₃H₁₂N₂O₂ Benzamide, pyridine ~1.8 Reference standard, biochemical studies
4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide 4-methoxy, 3-CF₃, pyridin-4-ylmethyl C₁₆H₁₄F₃N₂O₂ Benzamide, CF₃, pyridine ~2.9 Crystallography studies (monohydrate)
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide 3-methyl, pyridin-4-ylmethyl linker C₂₀H₁₈N₂O Benzamide, pyridine ~3.1 Flexible linker for receptor binding
I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) Isoxazole, phenethoxy ester Not reported Ester, isoxazole ~3.0 (estimated) Enzyme inhibition studies

*logP values estimated using fragment-based methods (e.g., XLogP3).

Key Observations

  • Steric and Electronic Effects : The 3-methyl group may hinder interactions in sterically sensitive binding pockets, while trifluoromethyl groups (as in ) enhance electron-withdrawing effects and metabolic stability.
  • Linker Flexibility : Pyridinylmethyl linkers (e.g., ) introduce conformational flexibility, contrasting with the rigid amide bond in the target compound.
  • Metabolic Stability : Amide bonds (target compound) are more stable in vivo than ester groups (e.g., I-6473 in ), which are prone to hydrolysis .

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